Aldrin

Toxicology Mammalian Toxicity Risk Assessment

Standardizing cyclodiene insecticide analysis requires exact analyte verification; substitution with dieldrin or endrin introduces unacceptable quantitative error. Aldrin (CAS 124-96-9) provides a definitive reference for method validation and enzyme activity studies. - **Analytical Standard:** Distinct GC retention time & MS fragmentation pattern; certified for organochlorine pesticide residue quantification. - **Enzymology Substrate:** 80% conversion to dieldrin in 20 min (standard microsomes) - the established assay for CYP450 induction (aldrin epoxidase). - **Environmental Benchmark:** 80.7-day soil half-life & 40% remaining after 14 years (Congaree loam); calibrates persistence models. - **Receptor Studies:** IC50 = 500 nM (rat brain [³⁵S]TBPS) - defines lower potency boundary for GABA_A antagonist SAR.

Molecular Formula C12H8Cl6
Molecular Weight 364.9 g/mol
CAS No. 124-96-9
Cat. No. B12811937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldrin
CAS124-96-9
Molecular FormulaC12H8Cl6
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2
InChIKeyQBYJBZPUGVGKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
0.027 MG/L IN WATER AT 27 °C;  > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE
Sol in aromatics, esters, ketones, paraffins and halogenated solvents.
Sol in ethanol, ether, and acetone.
Moderately sol in petroleum oils
In water, 170 mg/l @ 25 °C
Solubility in water: none
0.003%

Aldrin Technical Baseline


Aldrin (CAS 124-96-9) is a cyclodiene organochlorine insecticide synthesized via the Diels-Alder reaction of hexachlorocyclopentadiene with norbornadiene [1]. It exists as a white crystalline solid with a molecular weight of 364.9 g/mol, a melting point of 104–105°C, a logP of 6.5, and aqueous solubility of approximately 0.003% (0.014–0.15 mg/L at 25°C) [2]. Aldrin is rapidly epoxidized to dieldrin in biological systems and the environment, a transformation that profoundly influences its toxicological and environmental profile [3].

Environmental fate and persistence research standard
CYP450 epoxidase substrate for metabolism studies
GABAA receptor neurotoxicity reference

Why Aldrin Substitution Fails


Substituting aldrin with another cyclodiene insecticide such as dieldrin, heptachlor, endrin, or isodrin without quantitative verification introduces substantial risk because these compounds exhibit divergent acute toxicities, metabolic activation pathways, soil persistence profiles, and molecular target affinities [1]. While they share a common structural origin and mechanism of action as noncompetitive GABA_A receptor antagonists, the magnitude of their effects varies by orders of magnitude. For example, endrin is markedly more acutely toxic than aldrin, while isodrin demonstrates stereoisomer-dependent potency differences. Such quantitative disparities preclude generic substitution in analytical standards, environmental fate studies, or toxicological investigations [2].

Cyclodiene class substitution
May shift acute toxicity ranking; endrin and isodrin differ markedly from aldrin.
Stereoisomer potency inversion
Isodrin (aldrin stereoisomer) exhibits inverted avian toxicity profile; isomer-specific reference required.
Soil half-life mismatch
Using heptachlor half-life may overestimate aldrin environmental persistence; compound-specific data needed.

Aldrin: Evidence vs. Key Comparators


Acute Mammalian Oral Toxicity

Aldrin demonstrates intermediate acute oral toxicity relative to other cyclodiene insecticides. In rats, the oral LD50 for male aldrin is 39 mg/kg, which is moderately more toxic than dieldrin (46 mg/kg) and heptachlor (100 mg/kg), but substantially less toxic than endrin (17.8 mg/kg) [1]. This positioning has implications for risk assessment and selection of appropriate reference standards.

Acute Oral Toxicity
Head-to-head
Aldrin 39 mg/kg (rat) Dieldrin 46 mg/kg Endrin 17.8 mg/kg
Reported acute toxicity ranking; supports reference standard differentiation.
NRC 1977; single oral dose.
Toxicology Mammalian Toxicity Risk Assessment

Aquatic Toxicity to Freshwater Fish

In 24-hour LC50 assays with bluegills (Lepomis macrochirus), aldrin (LC50 = 0.26 ppm) was 1.5× less toxic than dieldrin (0.17 ppm) and 20× less toxic than heptachlor (0.013 ppm). This same pattern holds for mosquito larvae (Aedes aegypti), where aldrin (0.003 ppm) was half as toxic as dieldrin (0.006 ppm) and 1.7× less toxic than heptachlor (0.005 ppm) [1].

Aquatic Toxicity
Head-to-head
Aldrin 0.26 ppm (bluegill) Dieldrin 0.17 ppm Heptachlor 0.013 ppm
Reported aquatic toxicity context; aldrin underestimation risk if substituted.
24-h static; bluegills, 65°F.
Ecotoxicology Aquatic Toxicology Environmental Fate

Soil Persistence Half-Life

In a 10-cropping-season field study in sandy loam soil, the average half-life (t₁/₂) for total aldrin residues was 80.7 days in cropped plots and 78.4 days in fallow plots. This dissipation rate was faster than that of heptachlor (110 days cropped, 116 days fallow) and chlordane (93.2 days cropped, 154 days fallow) [1]. In a separate 14-year study in Congaree sandy loam soil, 40% of applied technical aldrin remained after 14 years, comparable to chlordane (40%) and endrin (41%), but substantially greater than heptachlor (16%) [2].

Soil Persistence
Head-to-head
Aldrin t½ 80.7 days (cropped) Heptachlor 110 days
Reported soil persistence ranking; supports environmental fate model input selection.
Sandy loam; 10 cropping seasons.
Environmental Persistence Soil Science Biodegradation

In Vitro Microsomal Epoxidation Rate

Rat liver microsomes epoxidize aldrin to dieldrin with 80% conversion of a 20–50 μg substrate in 20 minutes at 37°C. Under identical conditions, the stereoisomer isodrin exhibits only 60% conversion, while heptachlor achieves only 40% conversion [1]. This differential epoxidation efficiency has direct implications for toxicokinetic modeling.

Epoxidation Rate
Head-to-head
Aldrin 80% conversion (20 min) Isodrin 60% Heptachlor 40%
Reported epoxidase substrate efficiency; supports CYP450 assay selection.
Rat liver microsomes; pH 8.2.
Drug Metabolism Enzymology Toxicokinetics

GABA_A Receptor Binding Affinity

Aldrin weakly inhibits [³⁵S]TBPS binding to the GABA_A receptor chloride channel, with an IC50 ranging from 500 nM in rat brain membranes to 2073–2738 nM in channel catfish brain membranes [1][2]. In contrast, its epoxide metabolite dieldrin is more potent (IC50 = 100 nM in rat brain), and endrin is even more potent (IC50 = 30 nM in rat brain) [1]. This 5- to 16-fold difference in target affinity explains the differential neurotoxicity profiles observed in vivo.

GABAA Binding
Head-to-head
Aldrin IC50 500 nM (rat) 2073–2738 nM (catfish) Dieldrin 100 nM Endrin 30 nM
Reported receptor binding affinity rank; supports SAR and neurotoxicity screening context.
[³⁵S]TBPS binding assay.
Neurotoxicology Receptor Binding Mechanism of Action

Stereoisomer Toxicity to Avian Species

In a 42-day subchronic feeding study with New Hampshire chicks, aldrin caused approximately 20% mortality when fed at 50 ppm in the diet. In contrast, its stereoisomer isodrin caused over 90% mortality at a substantially lower dietary concentration of 12 ppm [1]. This stereoisomer-dependent potency inversion has been observed across multiple test systems.

Avian Stereoisomer Tox.
Head-to-head
Aldrin ~20% mortality (50 ppm) Isodrin >90% (12 ppm)
Reported stereoisomer-dependent avian toxicity; underscores isomer-specific reference need.
42-day chick feeding study.
Avian Toxicology Stereochemistry Structure-Activity Relationship

Aldrin: Application Scenarios


Pesticide Residue Analytical Standard

Given its well-characterized physicochemical properties (logP = 6.5, MP = 104–105°C) and distinct chromatographic behavior, aldrin serves as a primary analytical reference standard for GC-ECD and GC-MS methods quantifying organochlorine pesticide residues in environmental and food matrices [1]. Its intermediate soil half-life (80.7 days) [2] and defined 14-year persistence (40% remaining) [3] provide a benchmark against which the persistence of other cyclodienes can be calibrated. Procurement of certified aldrin reference material is essential for method validation because its retention time and mass spectral fragmentation pattern differ from dieldrin, heptachlor, and endrin.

Cytochrome P450 Epoxidase Substrate

Aldrin is the established substrate for measuring aldrin epoxidase activity, a classical assay for cytochrome P450 monooxygenase induction. The quantitative conversion of aldrin to dieldrin (80% in 20 minutes under standard microsomal conditions) [4] provides a robust, reproducible endpoint for assessing enzyme activity in liver microsomes from diverse species. This specific epoxidation rate differentiates aldrin from alternative substrates: isodrin (60% conversion) and heptachlor (40% conversion) [4] yield different baseline activities, making aldrin irreplaceable for comparative enzymology studies.

GABA_A Receptor Pharmacology Reference

Aldrin serves as a weak-affinity reference compound for GABA_A receptor chloride channel binding studies. Its IC50 of 500 nM at the rat brain [³⁵S]TBPS binding site [5] defines the lower boundary of cyclodiene potency, enabling calibration of assays intended to detect more potent inhibitors such as endrin (30 nM) or dieldrin (100 nM) [5]. In channel catfish receptor studies, aldrin's IC50 (2073–2738 nM) [6] similarly provides a species-specific baseline. This quantitative contrast is essential for structure-activity relationship (SAR) investigations of cyclodiene neurotoxicity.

Environmental Fate Model Calibration

The 14-year soil persistence data showing 40% of aldrin remaining in Congaree sandy loam [3] serves as a benchmark for calibrating multimedia environmental fate models. This value, which approaches the upper limit of insecticide persistence under conditions minimizing volatilization and biodegradation, provides a quantitative reference point for predicting long-term soil contamination scenarios. Aldrin's distinct dissipation kinetics—faster than chlordane (154 days half-life in fallow soil) but slower than HCH (83.8 days) [2]—makes it essential for models that require compound-specific input parameters rather than class-averaged values.

Application
Selection Property
Validation Focus
Research analytical reference for environmental matrices
Distinct GC-ECD/MS retention profile
Method validation and recovery assessment
CYP450 epoxidase activity research substrate
Aldrin-to-dieldrin conversion efficiency
Enzyme induction and species comparison studies
GABAA receptor chloride channel research reference
Weak receptor binding affinity baseline
Calibration of potency assays and SAR studies
Environmental persistence model calibration
Long-term soil persistence data
Multimedia fate model input parameterization

Technical Documentation Hub

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42 linked technical documents
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